Structural and Conformational Differentiation: 7,7-Difluoro vs. Non-Fluorinated 2-Azaspiro[3.5]nonane Core
The 7,7-difluoro substitution introduces a gem-difluoro group onto the cyclohexane ring of the 2-azaspiro[3.5]nonane scaffold. This modification significantly alters the electronic environment and conformational preferences compared to the unsubstituted parent compound 2-azaspiro[3.5]nonane (CAS 666-08-0). While direct pKa or logD values for the exact target compound are not publicly reported, extensive studies on analogous gem-difluorinated spirocyclic systems demonstrate that the gem-difluoro group lowers the pKa of proximal basic amines by approximately 1–2 units due to the strong electron-withdrawing inductive effect of the fluorine atoms [1]. This pKa shift is a key differentiator, as it directly impacts the ionization state at physiological pH, thereby influencing membrane permeability, solubility, and target binding [2]. In contrast, the non-fluorinated 2-azaspiro[3.5]nonane lacks this electronic modulation, resulting in a higher and unmodified pKa value [3].
| Evidence Dimension | pKa (predicted shift) and Conformational Bias |
|---|---|
| Target Compound Data | Predicted pKa shift: −1 to −2 units vs. non-fluorinated analog; Introduction of gauche effect from gem-difluoro group |
| Comparator Or Baseline | 2-Azaspiro[3.5]nonane (CAS 666-08-0): Predicted pKa unchanged (standard secondary amine pKa ~10-11) |
| Quantified Difference | pKa lowering of approximately 1–2 units; increased conformational restriction |
| Conditions | Class-level inference from studies on gem-difluorinated spirocyclic amines and cycloalkanes [1][2] |
Why This Matters
A lower pKa can significantly improve oral bioavailability and reduce off-target activity (e.g., hERG binding), making the difluorinated analog a more promising lead scaffold.
- [1] Grygorenko, O. O.; et al. Saturated spirocyclic nitrogen-containing heterocycles with gem-difluorocycloalkane moieties (microreview). Chemistry of Heterocyclic Compounds 2019, 55 (8), 695-697. View Source
- [2] Meanwell, N. A. Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry 2018, 61 (14), 5822–5880. View Source
- [3] PubChem. 2-Azaspiro[3.5]nonane (Compound Summary). View Source
